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Compound of Interest

4-Fluoro-2-methoxy-1-
Compound Name:

phenoxybenzene
CAS No.: 666750-29-4
Cat. No.: B12549721

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[31[4][5][6][7]I8]

4-Fluoro-2-methoxy-1-phenoxybenzene is a diaryl ether characterized by a specific
substitution pattern designed to modulate lipophilicity and metabolic stability.[1] In drug
discovery, this scaffold often serves as a bioisostere for diaryl ketones or amines, providing a
robust hydrophobic core with a hydrogen bond acceptor (methoxy group) positioned to
influence conformation via intramolecular repulsion.

Chemical Identifiers
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Parameter

Detail

IUPAC Name

4-Fluoro-2-methoxy-1-phenoxybenzene

Common Synonyms

4-Fluoro-2-methoxydiphenyl ether; 1-Phenoxy-

2-methoxy-4-fluorobenzene

Molecular Formula C13H11FO2

Molecular Weight 218.23 g/mol

SMILES COclcc(F)cececlOc2ccecec2

CAS Number Not commercially listed as bulk commodity;

Custom synthesis required.[1][2]

Calculated Properties (In Silico)

Data derived from consensus QSAR models for diaryl ethers.

Property

Value Significance

cLogP

Highly lipophilic; likely high
3.8+£0.3 membrane permeability but

low agqueous solubility.[1]

TPSA

Low polar surface area

suggests excellent Blood-Brain

18.46 A2 99 _
Barrier (BBB) penetration

potential.[1]

H-Bond Acceptors

Ether oxygen and methoxy

oxygen.

H-Bond Donors

Lacks acidic protons;
0 chemically stable against

deprotonation.

Rotatable Bonds

Flexible ether linkage allows
3 induced-fit binding to protein
targets.[1]
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Synthesis Protocol: Copper-Catalyzed Ullmann
Coupling

The most robust method for synthesizing this unsymmetrical ether is the copper-catalyzed
Ullmann-type coupling.[1] This protocol utilizes 4-Fluoro-2-methoxyphenol as the nucleophile
and lodobenzene as the electrophile.[1] This direction is preferred over the alternative (Phenol
+ 4-Fluoro-2-bromoanisole) because 4-Fluoro-2-methoxyphenol is a widely available,
inexpensive reagent (CAS 450-93-1).[1]

Reaction Scheme Logic
o Catalyst: Copper(l) lodide (Cul) is the standard precatalyst.

e Ligand: Picolinic acid is essential to solubilize the copper species and lower the activation
energy, allowing the reaction to proceed at moderate temperatures (80-90°C) rather than the
classical 200°C.

o Base: Potassium Phosphate (

) serves as the inorganic base to deprotonate the phenol without causing side reactions
common with stronger alkoxides.

Step-by-Step Experimental Procedure

Reagents:

e 4-Fluoro-2-methoxyphenol (1.0 equiv, 10 mmol, 1.42 g)[1]

lodobenzene (1.2 equiv, 12 mmol, 1.63 mL)

Cul (10 mol%, 1 mmol, 190 mg)

Picolinic Acid (20 mol%, 2 mmol, 246 mg)

(2.0 equiv, 20 mmol, 4.24 g)

DMSO (anhydrous, 20 mL)[1]
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Workflow:
e Setup: Flame-dry a 50 mL Schlenk tube and allow it to cool under an argon atmosphere.
e Charging: Add Cul, Picolinic Acid, and

to the tube. Evacuate and backfill with argon three times.

e Solvent/Reactant Addition: Add anhydrous DMSO via syringe, followed by 4-Fluoro-2-
methoxyphenol and lodobenzene.

o Reaction: Seal the tube and heat to 90°C in an oil bath with vigorous magnetic stirring.
Monitor by TLC (Eluent: 5% EtOAc/Hexane).

o Note: The reaction typically reaches completion in 12—18 hours.
o Workup:
o Cool to room temperature.[3][4]
o Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
o Wash combined organics with brine (2 x 20 mL) to remove residual DMSO.
o Dry over anhydrous
, filter, and concentrate under reduced pressure.
« Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).
o Gradient: 0% — 10% Ethyl Acetate in Hexanes.

o Target: The product is a colorless to pale yellow oil.

Visualization of Synthesis Workflow

Reaction: 90°C, 18h

e: TLC Check uri jumn - Final Product:
(DMSO Solvent) 4-Fluoro-2-methoxy-1-phenoxybenzene
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Figure 1: Optimized Ullimann coupling workflow for the synthesis of 4-Fluoro-2-methoxy-1-
phenoxybenzene.

Structural Analysis & Biological Implications
1H NMR Diagnostic Peaks

Validation of the structure relies on identifying the specific splitting patterns of the 1,2,4-
substituted ring.

o Methoxy Group: A sharp singlet (

~3.80 ppm, 3H) confirms the presence of the -OCHs group.

e Fluorine Coupling: The protons on the fluorinated ring will exhibit characteristic C-F coupling.
o H-3 (ortho to F, meta to OMe): Doublet of doublets (dd),

~10 Hz.

o H-5 (ortho to F, ortho to OPh): Multiplet due to complex coupling with F and H-6.[1]
o H-6 (meta to F): Doublet (d) or doublet of doublets.
e Phenoxy Ring: A multiplet integrating to 5H in the aromatic region (

7.10-7.40 ppm) corresponds to the unsubstituted phenyl ring.

Metabolic Stability & Toxicology

In a drug development context, this molecule is designed to resist oxidative metabolism better
than its non-fluorinated analogs.

» Blockade of Para-Hydroxylation: The fluorine atom at the 4-position blocks CYP450-
mediated hydroxylation, a common clearance pathway for phenyl ethers.

o O-Dealkylation Liability: The methoxy group at position 2 is a potential "soft spot" for
CYP2D6 or CYP3A4, leading to O-demethylation. This would generate a catechol
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intermediate (potentially reactive).

o Mitigation: In SAR studies, if half-life is short, replace -OCHs with -OCFs or -Cl.[1]

Biological Pathway Interaction (Hypothetical)

Diaryl ethers structurally resemble the scaffold of Triclosan (antimicrobial) and certain Kinase
Inhibitors (e.g., Sorafenib analogs).
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Figure 2: Predicted metabolic fate.[1] Fluorine blocks the primary clearance route, shifting
metabolism to O-demethylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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